Phe-Thr
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Overview
Description
Preparation Methods
The synthesis of Phe-Thr can be achieved through standard solid-phase peptide synthesis (SPPS) methods, such as the Fmoc (9-fluorenylmethyloxycarbonyl) strategy . This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and bases like DIPEA (N,N-diisopropylethylamine) to facilitate the formation of peptide bonds. Industrial production methods may involve large-scale SPPS or solution-phase synthesis techniques to produce this compound in bulk quantities .
Chemical Reactions Analysis
Phe-Thr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve the replacement of functional groups on the phenylalanine or threonine residues using reagents like halogens or alkylating agents
Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Phe-Thr involves its interaction with specific molecular targets and pathways. For example, this compound can bind to somatostatin receptors, which are distributed in the cell membranes of many tumor cells . This binding can inhibit the release of growth hormone and other signaling molecules, leading to various physiological effects. The molecular targets and pathways involved in the action of this compound include protein-protein interactions, receptor binding, and modulation of signaling cascades .
Comparison with Similar Compounds
Phe-Thr can be compared with other similar dipeptides, such as:
Phe-Phe (phenylalanine-phenylalanine): Known for its role in peptide self-assembly and nanostructure formation.
Thr-Thr (threonine-threonine):
The uniqueness of this compound lies in its specific combination of phenylalanine and threonine residues, which confer distinct chemical and biological properties. This dipeptide’s ability to interact with specific receptors and participate in various biochemical processes highlights its potential for diverse applications .
Properties
CAS No. |
51352-44-4 |
---|---|
Molecular Formula |
C13H18N2O4 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C13H18N2O4/c1-8(16)11(13(18)19)15-12(17)10(14)7-9-5-3-2-4-6-9/h2-6,8,10-11,16H,7,14H2,1H3,(H,15,17)(H,18,19)/t8-,10+,11+/m1/s1 |
InChI Key |
NYQBYASWHVRESG-MIMYLULJSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N)O |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N)O |
physical_description |
Solid |
Origin of Product |
United States |
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